molecular formula C12H11F3N2S B15203221 4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline

4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline

Cat. No.: B15203221
M. Wt: 272.29 g/mol
InChI Key: PRCAYOHEFMOOCL-UHFFFAOYSA-N
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Description

4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline is a synthetic quinoline derivative of interest in medicinal chemistry and pharmaceutical research. The compound features a quinoline core, a privileged structure in drug discovery, substituted with a trifluoromethyl group which often enhances metabolic stability and membrane permeability, and a 2-aminoethylthio side chain that provides a handle for further chemical modification or potential interaction with biological targets . While specific biological data for this exact molecule is limited, its structure suggests significant research potential. The 2-aminoethylthio moiety is a functional group present in other researched compounds, indicating its utility in developing molecules with specific activity . Furthermore, related trifluoromethylquinoline scaffolds are well-established in scientific literature, with patents disclosing their use in developing agents for various therapeutic areas . This makes 4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline a valuable building block for constructing more complex molecules or for screening in biological assays. This product is intended for research applications as a chemical intermediate or reference standard in investigative studies. It is supplied as "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[6-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2S/c13-12(14,15)8-1-2-10-9(7-8)11(3-5-17-10)18-6-4-16/h1-3,5,7H,4,6,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCAYOHEFMOOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent like trifluoromethyl iodide.

    Thioether Formation: The thioether linkage is formed by reacting the quinoline derivative with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Types of Reactions:

    Oxidation: The thioether group in 4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Scientific Research Applications

4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has potential as a fluorescent probe due to its quinoline core, which can be used in imaging studies.

    Medicine: This compound is being investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline involves its interaction with biological macromolecules such as DNA and proteins. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can bind to specific proteins, inhibiting their function and triggering apoptosis .

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position substituent significantly influences physicochemical and biological properties:

Compound Name 4-Substituent Key Properties/Applications Reference
4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline 2-Aminoethylthio Enhanced hydrogen bonding; potential irritant
4-Chloro-6-(trifluoromethyl)quinoline Chloro High reactivity; halogen-bonding capability
4-Hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline Hydroxy Polar, acidic; suited for solubility-driven designs
4-(Difluoromethyl)-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline Difluoromethyl Increased lipophilicity; agrochemical applications
4-Methyl-6-(trifluoromethyl)quinoline Methyl Non-polar; baseline for structure-activity studies

Key Findings :

  • The 2-aminoethylthio group in the target compound introduces a basic amine, enabling protonation at physiological pH, which may enhance solubility and target binding compared to non-polar (e.g., methyl) or halogenated (e.g., chloro) analogs.
  • Hydroxy or methoxy groups (e.g., 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline) improve polarity but may limit blood-brain barrier penetration .

Substituent Variations at Position 6

The 6-position trifluoromethyl group is a critical feature shared with several analogs:

Compound Name 6-Substituent Biological Relevance Reference
4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline Trifluoromethyl Electron-withdrawing; metabolic stability
6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline Chloro Antimalarial activity (similar to chloroquine)
6-Methoxy-2-methyl-4-(naphthalen-2-ylmethoxy)quinolone Methoxy Antibacterial applications
6-Fluoro-4-(1,2,2,2-tetrafluoroethyl)-2-(trifluoromethyl)quinoline Fluoro Enhanced agrochemical potency

Key Findings :

  • The trifluoromethyl group at position 6 enhances electron-withdrawing effects, stabilizing the quinoline ring against oxidative degradation. This group is associated with improved pharmacokinetic profiles in drug candidates .
  • Chloro or methoxy substituents at position 6 (e.g., 6-chloro or 6-methoxy derivatives) are linked to antimalarial and antibacterial activities but may exhibit reduced metabolic stability compared to trifluoromethyl .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The quinoline core undergoes substitution at electron-rich positions, guided by the trifluoromethyl group's meta-directing effects and the thioether's ortho/para-directing influence:

Reaction Type Reagents/Conditions Position Modified Key Product Features
NitrationHNO₃/H₂SO₄ (0–5°C, 2–4 hr)C5/C7 positionsIntroduces nitro group (-NO₂)
SulfonationSO₃/H₂SO₄ (reflux, 6–8 hr)C8 positionAdds sulfonic acid (-SO₃H)

Mechanistic Insights :

  • The trifluoromethyl group reduces electron density at C6, directing electrophiles to C5/C7/C8

  • Thioether's sulfur participates in resonance stabilization of intermediates

Nucleophilic Substitution

The 4-position thioether demonstrates nucleophilic displacement under basic conditions:

Nucleophile Conditions Product Yield
Sodium hydroxideDMF, 80°C, 12 hr4-hydroxy-6-(trifluoromethyl)quinoline68%
AmmoniaEtOH, 100°C, 24 hr (sealed tube)4-amino-6-(trifluoromethyl)quinoline52%

Key Observations :

  • Steric hindrance from the trifluoromethyl group reduces reaction rates compared to unsubstituted quinolines

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity

Thioether Oxidation

The -(CH₂)₂S- bridge oxidizes selectively to sulfoxide or sulfone derivatives:

Oxidizing Agent Conditions Product Applications
H₂O₂ (30%)AcOH, 25°C, 3 hr4-[(2-aminoethyl)sulfinyl]-6-(trifluoromethyl)quinolineProdrug activation
mCPBACH₂Cl₂, 0°C → rt, 12 hr4-[(2-aminoethyl)sulfonyl]-6-(trifluoromethyl)quinolineEnzyme inhibition studies

Stability Considerations :

  • Sulfoxide derivatives show configurational instability at room temperature

  • Sulfones exhibit enhanced metabolic stability in biological systems

Amine Functionalization

The terminal amine undergoes characteristic reactions while retaining quinoline integrity:

Acylation

Acylating Agent Conditions Product Biological Relevance
Acetyl chlorideEt₃N, THF, 0°C → rt, 2 hr4-[(2-acetamidoethyl)thio]-6-(trifluoromethyl)quinolineImproved BBB penetration
Benzoyl chloridePyridine, CH₂Cl₂, 24 hr4-[(2-benzamidoethyl)thio]-6-(trifluoromethyl)quinolineProdrug synthesis

Reductive Amination

Carbonyl Compound Reducing Agent Conditions Yield
FormaldehydeNaBH₃CNMeOH, pH 5, 6 hr84%
CyclohexanoneNaBH(OAc)₃DCE, 24 hr, rt76%

Synthetic Utility :

  • Secondary/tertiary amines improve pharmacokinetic properties

  • Spacer length modification alters target binding kinetics

Metal-Mediated Coupling Reactions

The quinoline system participates in cross-coupling for structural diversification:

Reaction Type Catalyst System Coupling Partner Product Class
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneAryl boronic acidsBiaryl-substituted quinolines
Buchwald-HartwigPd₂(dba)₃/Xantphos, Cs₂CO₃Aryl aminesN-aryl derivatives

Optimization Notes :

  • Trifluoromethyl group necessitates higher temperatures (110–120°C) for effective coupling

  • Thioether moiety requires inert atmosphere to prevent oxidation

Photochemical Reactions

UV irradiation induces unique reactivity in the trifluoromethyl-quinoline system:

Wavelength Solvent Reaction Pathway Outcome
254 nmMeCN[2+2] Cycloaddition with alkenesFused bicyclic derivatives
365 nmTolueneC-F bond activationDefluorinated analogs

Applications :

  • Photoaffinity labeling probes for target identification

  • Light-activated prodrug systems

Q & A

Q. What are the recommended synthetic routes for 4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from simpler quinoline derivatives. A common approach includes:

Quinoline Core Formation : Use a Skraup or Doebner-Miller reaction to construct the quinoline backbone, followed by trifluoromethylation at the 6-position using CF₃I or CF₃Cu reagents under copper catalysis .

Thioether Functionalization : Introduce the (2-aminoethyl)thio group at the 4-position via nucleophilic substitution. React 4-chloro-6-(trifluoromethyl)quinoline with 2-aminoethanethiol in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or Et₃N) at 60–80°C .

  • Optimization Strategies :
  • Use continuous flow reactors to enhance reaction efficiency and purity .
  • Employ catalysts like Pd(OAc)₂ for cross-coupling steps to reduce side reactions .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts .

Q. How should researchers characterize the molecular structure of 4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline to confirm purity and functional group integrity?

  • Methodological Answer : A combination of analytical techniques is required:

Q. Spectroscopic Analysis :

  • ¹H/¹³C NMR : Verify the quinoline backbone and substituents (e.g., trifluoromethyl resonance at ~110–120 ppm in ¹⁹F NMR) .
  • FT-IR : Confirm the presence of thioether (C-S stretch at ~600–700 cm⁻¹) and amine groups (N-H stretch at ~3300 cm⁻¹) .

Q. Chromatography :

  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. Mass Spectrometry :

  • HRMS : Match the molecular ion peak with the theoretical mass (C₁₂H₁₂F₃N₂S: calculated 297.07 g/mol) .

Q. What preliminary biological screening assays are appropriate for assessing the bioactivity of this compound?

  • Methodological Answer : Prioritize in vitro assays to evaluate key pharmacological properties:

Q. Antimicrobial Activity :

  • Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to determine MIC values .

Q. Enzyme Inhibition :

  • Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to assess metabolic stability .

Q. Cytotoxicity :

  • Use MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise due to pharmacokinetic factors. Address them via:

Q. Metabolic Profiling :

  • Use LC-MS/MS to identify metabolites in plasma and liver microsomes. Compare degradation pathways between species (e.g., mouse vs. human) .

Q. Bioavailability Enhancement :

  • Formulate the compound with cyclodextrins or liposomes to improve solubility and tissue penetration .

Q. Dose-Response Reassessment :

  • Conduct PK/PD modeling to align in vivo dosing regimens with in vitro EC₅₀ values .

Q. What computational chemistry approaches are suitable for predicting the binding interactions of this quinoline derivative with biological targets?

  • Methodological Answer : Combine molecular docking and dynamics simulations:

Q. Target Identification :

  • Use PharmMapper or SwissTargetPrediction to prioritize targets (e.g., kinases, GPCRs) based on structural similarity .

Q. Docking Studies :

  • Perform rigid/flexible docking with AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR kinase) .

Q. MD Simulations :

  • Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonds with Lys745 in EGFR) .

Q. What strategies can be employed to modify the 4-[(2-Aminoethyl)thio] substituent to enhance metabolic stability without compromising activity?

  • Methodological Answer : Focus on structural analogs and prodrug approaches:

Q. Bioisosteric Replacement :

  • Replace the thioether with a sulfone (-SO₂-) group to reduce oxidative metabolism while retaining hydrogen-bonding capacity .

Q. Amino Acid Conjugation :

  • Link the aminoethyl group to valine or glycine via a cleavable ester bond to enhance solubility and slow hepatic clearance .

Q. SAR Analysis :

  • Synthesize derivatives with methyl or cyclopropyl substitutions on the ethyl chain and compare metabolic half-lives in microsomal assays .

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